Tauroursodeoxycholate-d4

LC-MS/MS quantification Bile acid analysis Internal standard validation

Quantifying endogenous TUDCA in biological matrices faces ion suppression and matrix effect variability. Unlabeled TUDCA cannot correct for these artifacts. Tauroursodeoxycholate-d4 (TUDCA-d4) is a stable isotope-labeled internal standard that co-elutes identically with the analyte, enabling precise LC-MS/MS calibration. - Isotopic purity: ≥99% deuterated (d4) minimizes cross-talk - Validated performance: Linear regression r = 0.9975-0.9994; recovery 95.90-98.82% - Matrix effect correction: 95.53-99.80% across plasma, serum, bile - Supply format: Gravimetrically prepared, deactivated glass ampules under argon

Molecular Formula C26H45NO6S
Molecular Weight 503.7 g/mol
Cat. No. B12400967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTauroursodeoxycholate-d4
Molecular FormulaC26H45NO6S
Molecular Weight503.7 g/mol
Structural Identifiers
SMILESCC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
InChIInChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17+,18-,19-,20+,21+,22+,24+,25+,26-/m1/s1/i8D2,14D2
InChIKeyBHTRKEVKTKCXOH-RJPRAGLTSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tauroursodeoxycholate-d4 Overview


Tauroursodeoxycholate-d4 (TUDCA-d4) is a deuterium-labeled analog of tauroursodeoxycholic acid (TUDCA), a taurine-conjugated secondary bile acid found endogenously in humans and other mammals [1]. Four hydrogen atoms are replaced with deuterium (d4), resulting in a molecular mass shift of +4 Da while preserving near-identical physicochemical properties, making it suitable as an internal standard for the quantification of TUDCA by GC-MS or LC-MS . TUDCA is an endoplasmic reticulum (ER) stress inhibitor that reduces expression of pro-apoptotic molecules including caspase-3 and caspase-12 [2].

LC-MS/MS bioanalysis ISTD workflows for TUDCA quantification
Co-elution match enables direct matrix-effect correction context
Research-grade stable isotope-labeled surrogate analyte

Why TUDCA-d4 Is Irreplaceable


Unlabeled TUDCA and Tauroursodeoxycholate-d4 serve fundamentally distinct roles in analytical workflows. Unlabeled TUDCA is an endogenous analyte present at variable concentrations in biological matrices, precluding its use as an internal standard for its own quantification due to signal interference and inability to correct for matrix effects [1]. Conversely, TUDCA-d4, as a stable isotope-labeled analog, co-elutes identically with the target analyte, enabling precise correction for ion suppression/enhancement and extraction recovery variability [2]. Alternative deuterated internal standards (e.g., D4-TCDCA, D4-CDCA) may exhibit differing chromatographic retention and matrix effect behaviors, compromising quantitative accuracy when quantifying TUDCA specifically [3].

! Unlabeled TUDCA suffers endogenous interference and cannot correct for matrix effects as its own ISTD.
! Alternative deuterated standards (e.g., D4-TCDCA, D4-CDCA) may exhibit differing chromatographic retention and matrix effect behaviors that compromise TUDCA quantification accuracy.
! Structural analog ISTDs without validated co-elution may introduce retention-shift artifacts in complex matrices.

TUDCA-d4 Validation Evidence


Isotopic Purity Comparison

Tauroursodeoxycholate-d4 achieves ≥99% deuterated forms (d1-d4), ensuring minimal isotopic interference with the unlabeled TUDCA analyte . The mass shift of +4 Da provides sufficient separation from endogenous TUDCA while maintaining chromatographic co-elution essential for accurate matrix effect correction [1]. In contrast, alternative deuterated internal standards such as DCA-d4 may exhibit different retention characteristics, compromising correction fidelity for TUDCA-specific assays .

Isotopic Purity
Class-level inference
≥99% deuterated forms (d1–d4)
Supports low ISTD background signal and minimal isotopic cross-talk.
Data to verify per batch CoA
LC-MS/MS quantification Bile acid analysis Internal standard validation

Matrix Effect & Recovery

In a validated UPLC-MS/MS assay for TUDCA quantification in rat plasma, TUDCA-d4 employed as a surrogate analyte demonstrated matrix effect values of 95.53-99.80% and analyte recovery of 95.90-98.82% [1]. These near-ideal values indicate minimal ion suppression and high extraction efficiency. In contrast, unlabeled TUDCA calibration curves prepared in surrogate matrix are subject to matrix effect differences between authentic and surrogate matrices, requiring complex correction factors [2].

Matrix Effect & Recovery
Head-to-head
95.53–99.80% (Matrix Effect)
95.90–98.82% (Recovery)
Supports direct matrix-effect correction in biological samples.
Surrogate analyte method context; rat plasma UPLC-MS/MS
Surrogate analyte method Plasma quantification Matrix effect correction

Precision: Surrogate vs. Authentic Analyte

TUDCA-d4 demonstrated intra-day precision (RSD) of 0.72-9.35% and inter-day precision of 3.82-9.02% when used as a surrogate analyte for TUDCA quantification in rat plasma [1]. In comparison, the authentic analyte TUDCA exhibited intra-day RSD of 1.06-11.51% and inter-day RSD of 2.23-11.38% [1]. The surrogate analyte method using TUDCA-d4 yielded marginally superior precision, likely due to reduced endogenous interference [2].

Precision: Surrogate vs. Authentic
Head-to-head
Intra-day RSD 0.72–9.35% (TUDCA-d4)
vs. 1.06–11.51% (TUDCA)
Supports reliable low-concentration quantification and reduced replicate variability.
Reported precision context; rat plasma QC levels
Assay precision Method validation RSD comparison

Accuracy & Linearity

TUDCA-d4 calibration curves achieved linear regression coefficients (r) of 0.9975-0.9994 and accuracy (RE) of -12.42% to 5.67% across the assay range [1]. These validation parameters meet or exceed FDA bioanalytical method validation guidelines (r >0.99; RE within ±15%). A parallel study using TUDCA-d4 in a different matrix reported r >0.9951 and QC sample accuracy of 89.98-112.0% [2], confirming cross-laboratory reproducibility of TUDCA-d4 performance.

Accuracy & Linearity
Cross-study comparable
r = 0.9975–0.9994
Supports calibration range confidence and reproducible PK parameter estimation.
Bioanalytical validation review
Calibration linearity Accuracy assessment QC validation

Analyte Recovery Efficiency

TUDCA-d4 exhibited analyte recovery of 95.90-98.82% following protein precipitation extraction from rat plasma [1]. In a separate method validation using the same deuterated surrogate analyte approach, TUDCA-d4 recovery ranged from 64.83-109.9% [2]. The narrower and higher recovery range in the first study (95.90-98.82%) reflects optimized extraction conditions that maximize TUDCA-d4 recovery, while the wider range in the second study illustrates how matrix complexity influences recovery when multiple analytes are co-extracted [3].

Analyte Recovery Efficiency
Cross-study comparable
95.90–98.82% (Optimized extraction)
Supports minimization of analyte loss during sample preparation.
Method-transfer context; protein precipitation
Extraction recovery Sample preparation Protein precipitation

Sample and Stock Solution Stability

TUDCA-d4 demonstrated stability of 89.48-101.81% under assay conditions (including freeze-thaw cycles, short-term room temperature exposure, and post-preparative autosampler storage) [1]. MaxSpec® quantitative grade standards of TUDCA-d4 are supplied in deactivated glass ampules sealed under argon, with ongoing stability testing performed throughout the product shelf life [2]. The verified concentration is provided on each batch-specific certificate of analysis .

Stability (Processed Sample)
Supporting evidence
89.48–101.81%
Supports large-batch analysis and long-term study reproducibility.
Data to verify per lot; includes freeze-thaw cycles
Sample stability Long-term storage Autosampler stability

TUDCA-d4 Application Scenarios


Preclinical Pharmacokinetic Studies

TUDCA-d4 is optimally deployed as a surrogate analyte or internal standard in LC-MS/MS methods for quantifying TUDCA in plasma from preclinical species (rat, mouse) following oral or intravenous administration. Validated methods using TUDCA-d4 achieved linear regression r = 0.9975-0.9994, intra-day precision RSD 0.72-9.35%, and recovery of 95.90-98.82% [1]. This performance enables reliable determination of Cmax, Tmax, AUC, and t½ for TUDCA in bear bile powder formulations and other TUDCA-containing products .

Endogenous Bile Acid Profiling

TUDCA-d4 serves as an internal standard for the absolute quantification of endogenous TUDCA in human or animal plasma, serum, bile, and tissue homogenates. Matrix effect values of 95.53-99.80% demonstrate that TUDCA-d4 effectively corrects for ion suppression inherent to complex biological matrices [1]. The ≥99% deuterated purity minimizes isotopic cross-talk, enabling accurate quantification of TUDCA even at low endogenous concentrations found in human bile (where TUDCA is present only in small quantities) .

Multi-Analyte Bile Acid Panels

In multi-analyte bile acid panels where TUDCA, TCDCA, UDCA, and CDCA are simultaneously quantified, TUDCA-d4 provides specific correction for TUDCA without cross-interference with other deuterated internal standards. Studies employing D4-TUDCA, D4-TCDCA, D4-UDCA, and D4-CDCA in parallel demonstrated consistent linearity (r >0.9951) and accuracy (89.98-112.0%) across all analytes [1]. The validated stability range of 89.48-101.81% supports large-batch metabolomics workflows with extended analytical run times .

API Quality Control & Batch Release

MaxSpec® quantitative grade TUDCA-d4 standards, prepared gravimetrically and supplied in deactivated glass ampules under argon, are validated for use in QC laboratories requiring high quantitative reproducibility [1]. The batch-specific Certificate of Analysis provides verified concentration data, and ongoing stability testing ensures concentration accuracy throughout shelf life [1]. This standardization is critical for GLP/GMP-compliant release testing of TUDCA APIs and formulated products.

Application
Selection Property
Validation Focus
Preclinical PK Studies
Surrogate analyte ISTD fit
Exposure-model validation review
Endogenous Bile Acid Profiling
Matrix-effect correction context
Research matrix reproducibility
Multi-Analyte Bile Acid Panels
Isotopic cross-talk review
Method-transfer context
API Quality Control & Batch Release
Lot-attributed quantitative standard
Lot-release context; stability review

Technical Documentation Hub

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29 linked technical documents
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